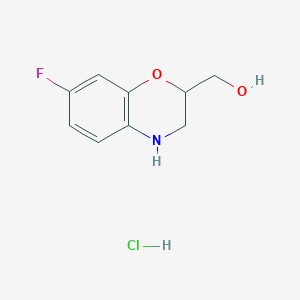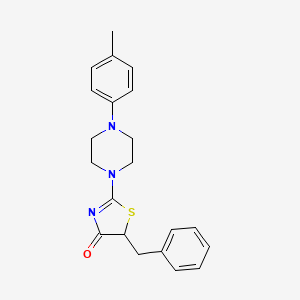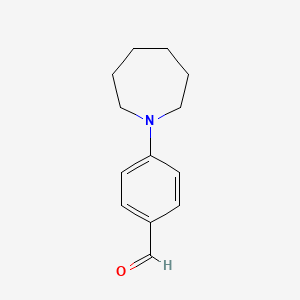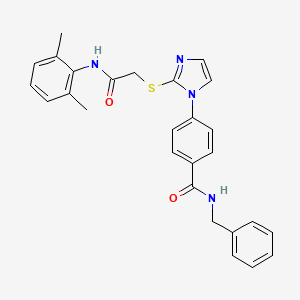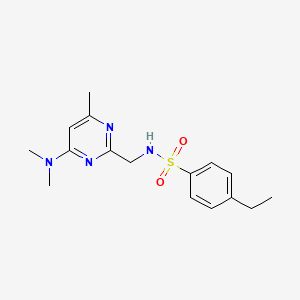
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide, also known as DMS-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to the queried sulfonamide are often synthesized to explore their structural and electronic properties. For instance, sulfonamide molecules have been synthesized and characterized through spectroscopic tools and computational studies. These compounds are investigated for their intermolecular interactions, vibrational wave numbers, and reactivity descriptors, providing foundational knowledge for further applications in materials science and biochemistry (Murthy et al., 2018).
Nonlinear Optical Properties
Sulfonamide derivatives have been studied for their potential in nonlinear optical applications. Research on various sulfonamide compounds, including the synthesis and characterization of derivatives, explores their second-order nonlinear optical (NLO) properties. This research is crucial for developing new materials for optical technologies, such as in telecommunications and laser systems (Li et al., 2012).
Antifungal and Anticancer Activities
The synthesis of novel sulfonamide derivatives with potential antifungal and anticancer activities is a significant area of research. These compounds are characterized and tested for their biological activities, contributing to the development of new therapeutic agents. Studies have shown that certain sulfonamide derivatives exhibit promising antifungal and anticancer properties, highlighting their potential in pharmacological applications (Khodairy et al., 2016).
Gas Chromatography Applications
Sulfonamide compounds have been utilized in analytical chemistry, particularly in gas chromatography for the derivatization and determination of sulfonamides in biological samples. This application is crucial for environmental monitoring, food safety, and pharmacokinetics studies (Vandenheuvel & Gruber, 1975).
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-5-13-6-8-14(9-7-13)23(21,22)17-11-15-18-12(2)10-16(19-15)20(3)4/h6-10,17H,5,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYZTXWZWXUKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)

